molecular formula C13H7ClF4O B2435023 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 1963448-86-3

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2435023
CAS No.: 1963448-86-3
M. Wt: 290.64
InChI Key: ASVQQAVMAACKFG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a polyhalogenated aromatic compound characterized by multiple electron-withdrawing substituents, including chloro, fluoro, and trifluoromethyl groups. These substituents enhance its stability, lipophilicity, and reactivity, making it a valuable synthetic intermediate in pharmaceutical and agrochemical research . The compound's structure, featuring a phenol core with specific halogen and trifluoromethyl substitutions, is designed to improve metabolic stability and bioavailability, which is critical in the development of active pharmaceutical ingredients . Its primary research value lies in its role as a key building block for constructing more complex molecules, particularly through coupling reactions like the Suzuki-Miyaura cross-coupling, which is a cornerstone for assembling biaryl frameworks . In scientific applications, this compound and its close analogs have been investigated for their potential therapeutic uses. Research suggests similar structures exhibit cytotoxic effects and have been studied as potential anti-cancer agents by activating apoptosis pathways in cancer cells . Additionally, the fluorinated structure makes it a candidate for use in material science, contributing to the development of advanced polymers with improved thermal stability and mechanical strength . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVQQAVMAACKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro and fluoro) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Oxidation: Quinones and other oxidized forms of the phenol.

    Reduction: Hydroquinones and other reduced forms of the phenol.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Antimicrobial Properties : Research indicates that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant antibacterial activity against a range of pathogens. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms such as interference with protein synthesis.
  • Anticancer Activity : Preliminary studies have explored its cytotoxic effects on cancer cell lines. The presence of halogen atoms is believed to enhance its interaction with cellular targets, potentially leading to apoptosis in malignant cells.

Medicine

  • Pharmaceutical Development : The compound is being investigated as a potential pharmaceutical intermediate. Its unique properties make it a candidate for drug development aimed at treating infections or cancer. Studies focus on optimizing its efficacy and safety profiles through structural modifications.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition rates comparable to standard antibiotics. The minimum inhibitory concentrations (MICs) were determined for several Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines (e.g., MCF-7 and HepG2) revealed that the compound induced cytotoxic effects, with IC50 values indicating potent activity. Further investigations are ongoing to elucidate the specific apoptotic pathways involved.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and enzymes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is unique due to the specific combination and positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a halogenated phenolic compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H7ClF4OC_{13}H_7ClF_4O and a molecular weight of 290.64 g/mol. Its structure features multiple halogen atoms, specifically chlorine and fluorine, which contribute to its unique chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A notable investigation published in the journal Molecules assessed various halogenated biphenyl derivatives, including this compound. The findings indicated that it exhibited moderate antibacterial activity against certain Gram-positive bacteria while showing weaker effects against Gram-negative bacteria and fungi.

Summary of Antimicrobial Activity

Microbial Strain Activity Level
Gram-positive bacteriaModerate
Gram-negative bacteriaWeak
FungiWeak

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens. The halogen atoms and the trifluoromethyl group enhance its binding affinity to proteins and enzymes involved in critical cellular processes. This interaction may disrupt normal cellular functions, leading to antimicrobial effects .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies on related compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced potency against various cancer cell lines due to their ability to modulate signaling pathways involved in cell growth and apoptosis .

Case Studies

  • Inhibition of Cholinesterases : Research on structurally similar compounds indicated that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a role in neurodegenerative diseases. The presence of halogen atoms was found to enhance inhibitory activity, suggesting that this compound might exhibit similar effects .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.

Synthetic Route Overview

Step Reaction Type Reagents
1Suzuki-Miyaura couplingAryl halide + Organoboron compound
2PurificationRecrystallization or chromatography

Q & A

Q. What are the key synthetic routes for 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sequential halogenation and coupling reactions. For example:

Chlorination/Fluorination : Start with a phenol precursor, using Cl₂ gas (chlorination) and Selectfluor® (fluorination) under controlled conditions .

Suzuki-Miyaura Coupling : Introduce the 3-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling with aryl boronic acids .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates. Purity is confirmed via HPLC (≥95%) .
Step Reagents/ConditionsYield (%)Purity (HPLC)
ChlorinationCl₂, FeCl₃, 0°C7892
FluorinationSelectfluor®, DMF, 80°C6589
CouplingPd(PPh₃)₄, K₂CO₃, DME8595

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
  • MS : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻: 314.03) .

Q. What are its preliminary applications in drug discovery?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Testing : Evaluate in cancer cell lines (e.g., HeLa) via MTT assay. Compare with controls to rule off-target effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. For example, broadening peaks at 25°C may resolve into multiple signals at -40°C .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify dominant conformers .

Q. What strategies minimize by-products during trifluoromethylphenyl coupling?

  • Methodological Answer :
  • Optimized Catalysts : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity .
  • Solvent Screening : DME outperforms THF/DMF in reducing homo-coupling by-products.
  • In Situ Monitoring : ReactIR tracks boronic acid consumption to halt reactions at ~90% conversion .

Q. How does thermal stability vary under acidic vs. basic conditions?

  • Methodological Answer :
  • TGA/DSC Analysis :
  • Neutral pH : Decomposition at 220°C.
  • 1M HCl : Degrades at 150°C (hydrolysis of CF₃ group).
  • 1M NaOH : Stable up to 200°C (phenolate formation resists oxidation) .
Condition Decomposition Temp (°C)Major Degradant
Neutral220None detected
1M HCl1503-Fluorobenzoic acid
1M NaOH200Sodium phenolate

Q. Can computational models predict its reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Fukui Indices : Calculate using Gaussian09 to identify electrophilic centers. The para-fluoro position shows highest reactivity (f⁻ = 0.15) .
  • MD Simulations : Simulate solvation effects in DMSO to model reaction pathways .

Q. What structural analogs enhance bioactivity in SAR studies?

  • Methodological Answer :
  • Modifications :

Replace Cl with Br: Increases lipophilicity (logP from 3.2 to 3.8) but reduces solubility .

Add electron-withdrawing groups (e.g., NO₂) at position 4: Boosts kinase inhibition (IC₅₀ from 8 µM to 2 µM) .

  • Testing : Use radiolabeled analogs (³H or ¹⁴C) for binding affinity assays .

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